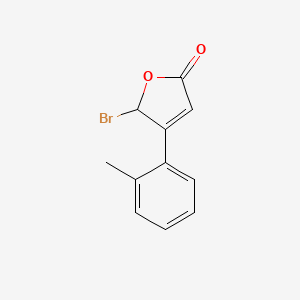![molecular formula C9H15IO5 B14254756 Acetic acid;2-[2-(3-iodoprop-2-ynoxy)ethoxy]ethanol CAS No. 329329-67-1](/img/structure/B14254756.png)
Acetic acid;2-[2-(3-iodoprop-2-ynoxy)ethoxy]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;2-[2-(3-iodoprop-2-ynoxy)ethoxy]ethanol is a chemical compound with the molecular formula C₇H₁₃IO₄. This compound is characterized by the presence of an acetic acid group and an iodoprop-2-ynoxy group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-[2-(3-iodoprop-2-ynoxy)ethoxy]ethanol typically involves the reaction of acetic acid with 2-[2-(3-iodoprop-2-ynoxy)ethoxy]ethanol under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to monitor the purity and consistency of the product .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;2-[2-(3-iodoprop-2-ynoxy)ethoxy]ethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The iodoprop-2-ynoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Aplicaciones Científicas De Investigación
Acetic acid;2-[2-(3-iodoprop-2-ynoxy)ethoxy]ethanol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays and as a probe for studying biological pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of acetic acid;2-[2-(3-iodoprop-2-ynoxy)ethoxy]ethanol involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of biochemical pathways and the alteration of cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid;2-(3-iodoprop-2-ynoxy)ethanol: A similar compound with slight structural differences.
Acetic acid;2-[2-(3-bromoprop-2-ynoxy)ethoxy]ethanol: Another analog with a bromine atom instead of iodine.
Uniqueness
Acetic acid;2-[2-(3-iodoprop-2-ynoxy)ethoxy]ethanol is unique due to its specific iodoprop-2-ynoxy group, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in specialized applications where specific reactivity is required .
Propiedades
Número CAS |
329329-67-1 |
|---|---|
Fórmula molecular |
C9H15IO5 |
Peso molecular |
330.12 g/mol |
Nombre IUPAC |
acetic acid;2-[2-(3-iodoprop-2-ynoxy)ethoxy]ethanol |
InChI |
InChI=1S/C7H11IO3.C2H4O2/c8-2-1-4-10-6-7-11-5-3-9;1-2(3)4/h9H,3-7H2;1H3,(H,3,4) |
Clave InChI |
ZRNYBJORZRHUOH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.C(COCCOCC#CI)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


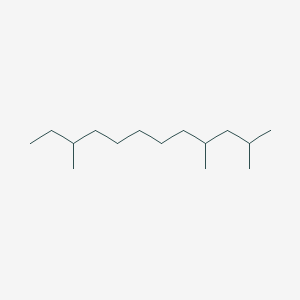
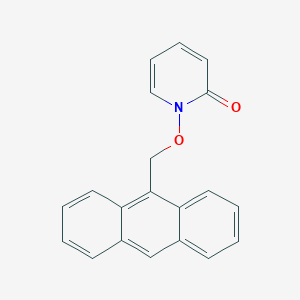

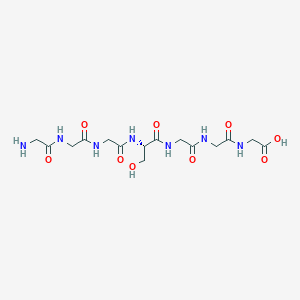
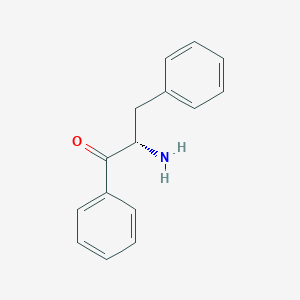
![4-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide](/img/structure/B14254697.png)
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-asparagine](/img/structure/B14254699.png)
![Diselenide, bis[2-[(1S)-1-(methylthio)ethyl]phenyl]](/img/structure/B14254706.png)
![N,N-Dimethyl-2-{(E)-[(2,3,6-trichlorophenyl)methylidene]amino}ethan-1-amine](/img/structure/B14254710.png)
![(1S,4S)-2-(5-bromopyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B14254724.png)
![4-[1,1-Bis(1,3-benzothiazol-2-ylsulfanyl)prop-1-en-2-yl]morpholine](/img/structure/B14254727.png)
